KRN7000

Vue d'ensemble

Description

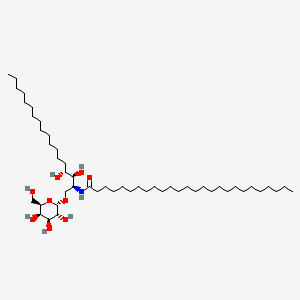

KRN-7000, également connu sous le nom d'α-galactosylcéramide, est un analogue synthétique d'un produit naturel isolé de l'éponge marine Agelas mauritianus. C'est un activateur puissant des cellules T invariantes tueuses naturelles, qui jouent un rôle crucial dans la réponse immunitaire. KRN-7000 a été largement étudié pour ses propriétés immunomodulatrices et ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer, les maladies auto-immunes et les maladies infectieuses .

Applications De Recherche Scientifique

KRN-7000 has a wide range of scientific research applications:

Immunology: It is used to activate invariant natural killer T cells, leading to the production of cytokines that modulate the immune response. .

Cancer Research: KRN-7000 has shown potent antitumor activity in various in vivo models.

Autoimmune Diseases: The compound is studied for its ability to modulate immune responses, making it a potential therapeutic agent for autoimmune diseases such as lupus and diabetes.

Infectious Diseases: KRN-7000 is also being explored for its potential to enhance immune responses against infectious diseases like malaria and tuberculosis.

Mécanisme D'action

Target of Action

Alpha-Galactosylceramide, also known as KRN7000, primarily targets invariant natural killer T (iNKT) cells . These cells are a unique subset of T lymphocytes that can rapidly release a massive amount of Th1 and Th2 cytokines upon the engagement of their T cell receptor with glycolipids .

Mode of Action

The interaction of Alpha-Galactosylceramide with its targets involves the binding of the invariant T cell receptor of the iNKT cell to the CD1d:glycolipid complex . This interaction leads to the activation of iNKT cells, which can then activate other immune cells such as dendritic cells . This process results in the release of a range of cytokines, thereby orchestrating other immune cells to fight tumors .

Biochemical Pathways

The activation of iNKT cells by Alpha-Galactosylceramide affects various biochemical pathways. The activated iNKT cells rapidly secrete both Th1 and Th2 cytokines, which can promote cell-mediated immunity to kill tumor cells and intracellular pathogens, or suppress autoreactive immune cells in autoimmune diseases . This process also leads to the activation of other immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells .

Pharmacokinetics

The pharmacokinetic behavior of Alpha-Galactosylceramide in clinical trials could be described by a three-compartment model . Alpha-Galactosylceramide demonstrates linear pharmacokinetics over the investigated dose range .

Result of Action

The molecular and cellular effects of Alpha-Galactosylceramide’s action include the activation of iNKT cells and the subsequent release of a range of cytokines . These cytokines can stimulate anti-tumor immune responses . Alpha-Galactosylceramide has been shown to have potent anti-tumor activity in many in vivo models .

Analyse Biochimique

Biochemical Properties

KRN7000 plays a crucial role in biochemical reactions by interacting with the CD1d protein, a lipid-binding MHC class I-like molecule. This interaction leads to the presentation of this compound to iNKT cells, which subsequently triggers the release of various cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) . The binding of this compound to CD1d is highly specific and involves the formation of a glycolipid-protein complex that is recognized by the T cell receptors (TCRs) on iNKT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It activates iNKT cells, leading to the secretion of cytokines that influence the function of other immune cells, including natural killer (NK) cells, T cells, B cells, and macrophages . This activation enhances the immune response against tumors and infections. Additionally, this compound has been shown to reduce airway inflammation in obese asthmatic mice by regulating NKT cell cytokine secretion and intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CD1d protein on antigen-presenting cells. This binding forms a CD1d-glycolipid complex that is recognized by the invariant T cell receptor on iNKT cells . The interaction between the CD1d-glycolipid complex and the TCR leads to the activation of iNKT cells, resulting in the rapid release of Th1, Th2, or immune regulatory cytokines . These cytokines initiate multiple downstream cellular events, including T cell polarization and the expansion of dendritic cell subsets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can significantly reduce airway inflammation in obesity-associated asthma by regulating NKT cell cytokine secretion and intracellular calcium . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a dose escalation study, this compound was well tolerated over a wide range of doses (50-4800 μg/m²) in cancer patients . No dose-limiting toxicity was observed, and the biological effects depended on pretreatment NKT-cell numbers rather than the dose of this compound . In obese asthmatic mice, this compound reduced airway inflammation in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the CD1d protein and the subsequent activation of iNKT cells . The activation of iNKT cells leads to the release of cytokines that regulate immune responses and influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the CD1d protein . The CD1d-glycolipid complex is presented on the surface of antigen-presenting cells, where it is recognized by iNKT cells . This interaction facilitates the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound involves its targeting to antigen-presenting cells, where it binds to the CD1d protein . This binding directs this compound to specific compartments within the cells, allowing it to exert its immunostimulatory effects . The localization of this compound is crucial for its activity and function in activating iNKT cells and initiating immune responses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de KRN-7000 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce telles que le D-galactose et la phytosphingosine. Une méthode pratique et évolutive utilise l'iodure de glycosyle comme donneur de glycosyle. Cette procédure implique un total de huit étapes pour obtenir le produit hautement pur, avec seulement trois purifications chromatographiques sur colonne nécessaires .

Méthodes de production industrielle

Pour la production industrielle, KRN-7000 est généralement synthétisé en utilisant une combinaison de solvants organiques tels que le tétrahydrofurane et le méthanol. Le composé est dissous dans un mélange 10:1 de tétrahydrofurane et de méthanol à une concentration de 1 mg/mL. La solution est ensuite ajoutée goutte à goutte à une solution aqueuse sous agitation constante, suivie d'une sonication et d'une stérilisation par filtration .

Analyse Des Réactions Chimiques

Types de réactions

KRN-7000 subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et la réduction. La réaction de glycosylation est particulièrement importante pour sa synthèse, où l'iodure de glycosyle est utilisé comme donneur de glycosyle .

Réactifs et conditions courants

Glycosylation : Iodure de glycosyle comme donneur de glycosyle.

Oxydation et réduction : Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium.

Principaux produits

Le principal produit formé à partir de ces réactions est le KRN-7000 hautement pur, qui est utilisé pour des études biologiques et chimiques supplémentaires .

Applications de la recherche scientifique

KRN-7000 a un large éventail d'applications de recherche scientifique :

Immunologie : Il est utilisé pour activer les cellules T invariantes tueuses naturelles, conduisant à la production de cytokines qui modulent la réponse immunitaire. .

Recherche sur le cancer : KRN-7000 a montré une activité antitumorale puissante dans divers modèles in vivo.

Maladies auto-immunes : Le composé est étudié pour sa capacité à moduler les réponses immunitaires, ce qui en fait un agent thérapeutique potentiel pour les maladies auto-immunes telles que le lupus et le diabète.

Maladies infectieuses : KRN-7000 est également exploré pour son potentiel à améliorer les réponses immunitaires contre les maladies infectieuses telles que le paludisme et la tuberculose.

Mécanisme d'action

KRN-7000 exerce ses effets en se liant à la protéine CD1d, qui présente le composé aux cellules T invariantes tueuses naturelles. Cette interaction conduit à l'activation de ces cellules et à la libération subséquente de cytokines telles que l'interféron-gamma et l'interleukine-4. Ces cytokines jouent un rôle crucial dans la modulation de la réponse immunitaire, conduisant à l'activation de diverses cellules et voies immunitaires .

Comparaison Avec Des Composés Similaires

KRN-7000 est unique en raison de son activation puissante des cellules T invariantes tueuses naturelles et de sa capacité à moduler la réponse immunitaire. Des composés similaires comprennent d'autres α-galactosylcéramides et glycosphingolipides, qui activent également les cellules T tueuses naturelles mais peuvent avoir des profils de libération de cytokines et des potentiels thérapeutiques différents .

Liste de composés similaires

α-Galactosylcéramide : Un analogue naturel isolé des éponges marines.

Glycosphingolipides : Une classe de lipides qui comprend divers analogues de KRN-7000 avec des activités biologiques différentes.

Propriétés

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-BYSUZVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935847 | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158021-47-7 | |

| Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRN 7000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-7000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-GALACTOSYLCERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to this compound. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.

ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:

- In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]

- Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

- Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []

- Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.